5-Aminoindan-1-one
Overview
Description
5-Aminoindan-1-one is an organic compound with the chemical formula C9H9NO It is a white crystalline solid known for its unique chemical properties
Biochemical Analysis
Biochemical Properties
5-Aminoindan-1-one has been identified as a highly potent inhibitor of serotonin (5-HT) and dopamine (DA) reuptake . This suggests that it interacts with enzymes and proteins involved in the reuptake process of these neurotransmitters .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to restore normal motor activity in models of acute drug-induced dopaminergic dysfunction . It also has potential neuroprotective effects, suggesting that it may contribute to the overall neuroprotective and antiapoptotic effects of its parent compound, rasagiline .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It has been found to increase non-vesicular release of 5-HT, DA, and norepinephrine (NE) . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, lower doses of this compound have been found to produce a rapid onset of locomotor depression, while higher doses result in a slower onset of locomotor stimulation .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For example, in Swiss-Webster mice, lower doses of this compound produced a rapid onset of locomotor depression, while higher doses resulted in a slower onset of locomotor stimulation .
Transport and Distribution
Given its role in neurotransmitter metabolism, it is likely that it interacts with transporters or binding proteins involved in these processes .
Subcellular Localization
Given its biochemical properties and effects on cellular processes, it is likely that it is localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: A common preparation method for 5-Aminoindan-1-one involves the reaction of 1-indanone with ammonia. The process typically includes heating 1-indanone with excess ammonia in a suitable reaction solvent. After the reaction, the product is purified by crystallization upon cooling .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoindan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Aminoindan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and fragrances.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Aminoindan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects of the compound.
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its specific structure and reactivity, which allow it to participate in a wide range of chemical reactions and applications. Its versatility in synthesis and potential for creating biologically active compounds make it a valuable compound in both research and industry.
Properties
IUPAC Name |
5-amino-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODOSJNSRPXYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310305 | |
Record name | 5-Aminoindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-54-0 | |
Record name | 3470-54-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Aminoindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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